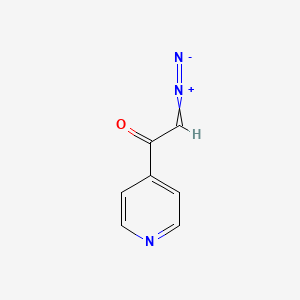
2-Diazonio-1-(pyridin-4-yl)ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-(pyridin-4-yl)ethen-1-olate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a diazonium group attached to a pyridine ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(pyridin-4-yl)ethen-1-olate typically involves the diazotization of 4-aminopyridine followed by the reaction with an appropriate diazo transfer reagent. The reaction conditions often include acidic environments and low temperatures to stabilize the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure the safe handling of diazonium salts. These methods are designed to maximize yield and minimize the decomposition of the diazonium group.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-(pyridin-4-yl)ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the diazonium group.
Coupling Reactions: It can form azo compounds through coupling reactions with phenols and aromatic amines.
Common Reagents and Conditions
Common reagents used in these reactions include phenols, aromatic amines, and various acids. The reactions are typically carried out under controlled temperatures to prevent the decomposition of the diazonium group.
Major Products Formed
The major products formed from these reactions include azo compounds, which are widely used in dyes and pigments .
Applications De Recherche Scientifique
2-Diazonio-1-(pyridin-4-yl)ethen-1-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-(pyridin-4-yl)ethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Di(pyridin-4-yl)diazene
- 1-(pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one
- 2-Diazonio-1-(pyridin-2-yl)ethen-1-olate
Uniqueness
2-Diazonio-1-(pyridin-4-yl)ethen-1-olate is unique due to its specific reactivity and the presence of the diazonium group, which allows it to participate in a wide range of chemical reactions. Its structure provides distinct advantages in synthetic applications compared to other similar compounds .
Propriétés
Numéro CAS |
98273-48-4 |
|---|---|
Formule moléculaire |
C7H5N3O |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
2-diazo-1-pyridin-4-ylethanone |
InChI |
InChI=1S/C7H5N3O/c8-10-5-7(11)6-1-3-9-4-2-6/h1-5H |
Clé InChI |
SHBMLQNOUOTAOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


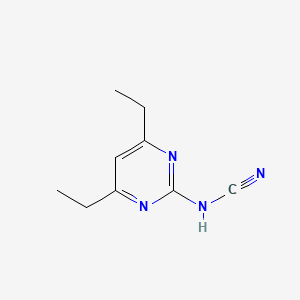
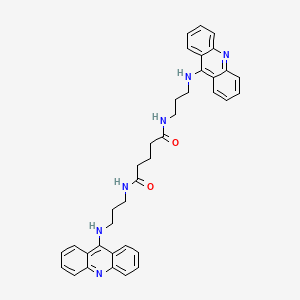
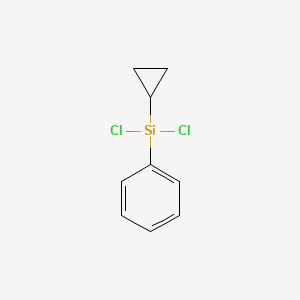
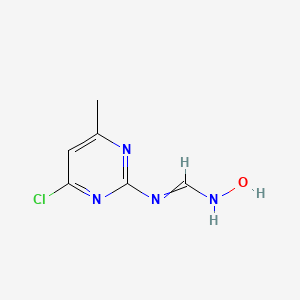
![Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14327278.png)
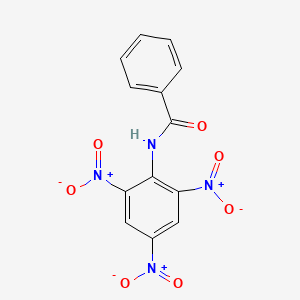
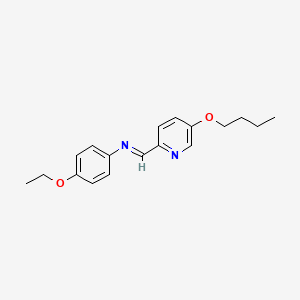
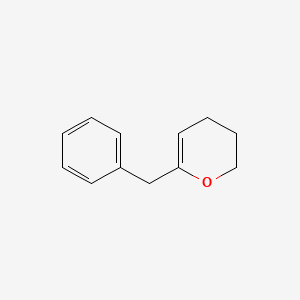
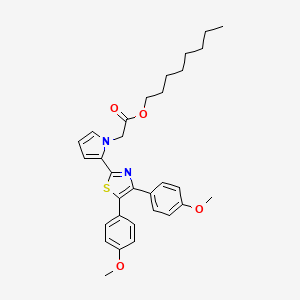
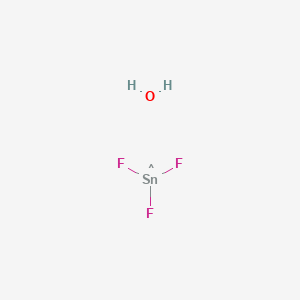
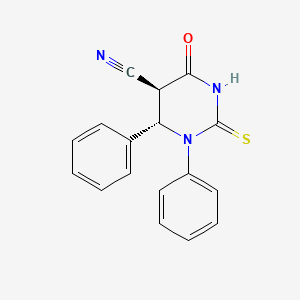
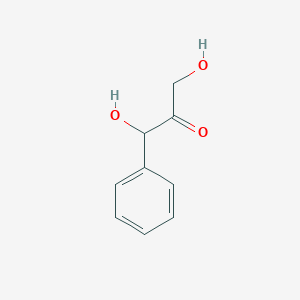
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
